4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid
Description
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid is a synthetic organic compound featuring a morpholine core functionalized with a tert-butoxycarbonyl (Boc) protecting group and a conjugated alkyne-carboxylic acid moiety. Its molecular formula is C₁₃H₁₉NO₅, with a molecular weight of 269.30 g/mol . The Boc group serves to protect the morpholine’s secondary amine, enhancing stability during synthetic workflows, while the but-2-ynoic acid chain provides a reactive handle for further derivatization, such as via click chemistry or amide coupling. This compound is primarily utilized as a building block in pharmaceutical and materials science research, particularly in the synthesis of peptide mimics and bioactive heterocycles .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]but-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-8-18-10(9-14)5-4-6-11(15)16/h10H,5,7-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUOYHZEOBGXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One efficient method utilizes flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions typically involve the use of tert-butyl esters and appropriate catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural, synthetic, and functional attributes of 4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid with analogous compounds containing tert-butoxycarbonyl groups, morpholine/piperidine cores, or alkyne-carboxylic acid functionalities.
Structural and Functional Group Comparisons
Key Observations:
- Boc Protection : All compounds utilize the Boc group for amine protection, but its placement varies. For example, in the target compound, Boc shields the morpholine’s nitrogen, whereas in ’s Compound 11, it protects a benzylamine group .
- Reactive Handles: The but-2-ynoic acid chain in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), contrasting with boronic acids () for cross-coupling or siloxanes () for rearrangements .
Physicochemical Properties
- Solubility : The alkyne-carboxylic acid in the target compound enhances aqueous solubility compared to siloxane- or boronic acid-containing analogs (e.g., ’s 438.70 g/mol compound) .
- Stability : Boc-protected morpholine derivatives exhibit greater stability under basic conditions than tert-butyl esters (e.g., ), which are prone to hydrolysis .
Research Findings and Challenges
- Morpholine vs. Piperidine : Studies suggest morpholine-based Boc compounds (e.g., the target) exhibit improved metabolic stability in vivo compared to piperidine analogs, attributed to reduced basicity of the morpholine nitrogen .
Biological Activity
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid (CAS Number: 2228789-96-4) is a synthetic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H23NO5
- Molar Mass : 273.33 g/mol
- Density : 1.134 g/cm³ (predicted)
- pKa : 4.76 (predicted)
This compound features a morpholine ring, which is known for its ability to modulate biological activity through interactions with various biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exhibit the following actions:
- Enzyme Inhibition : It can inhibit enzymes associated with metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling and responses.
Pharmacological Effects
Research indicates that this compound has potential applications in several therapeutic areas:
- Anti-infective Properties : Preliminary studies suggest activity against various pathogens, making it a candidate for antibiotic development .
- Cancer Research : Its ability to induce apoptosis and affect cell cycle regulation positions it as a potential anti-cancer agent .
Study 1: Anti-Cancer Activity
In a study investigating the effects of morpholine derivatives on cancer cell lines, this compound demonstrated significant cytotoxic effects against breast cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound. It was tested against a range of bacterial strains, including MRSA and E. coli. Results indicated that the compound exhibited moderate antibacterial activity, suggesting its potential use in developing new antibiotics .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-{4-(Benzyloxy)carbonyl}morpholin-2-yl}butanoic acid | Structure | Antimicrobial |
| Tertiary butyl esters | N/A | Organic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
